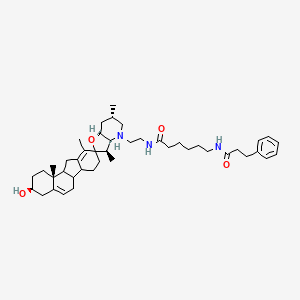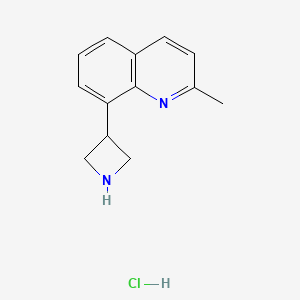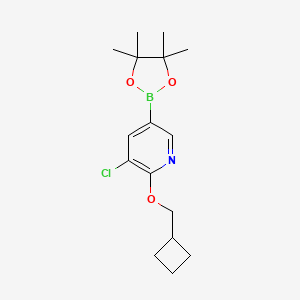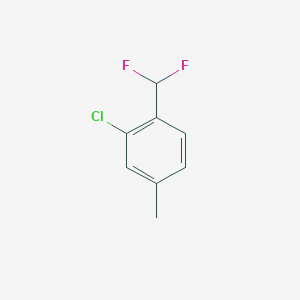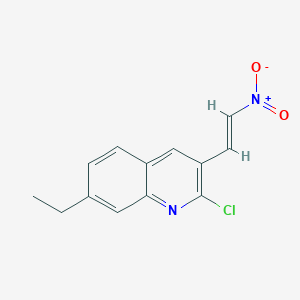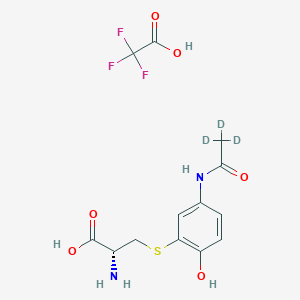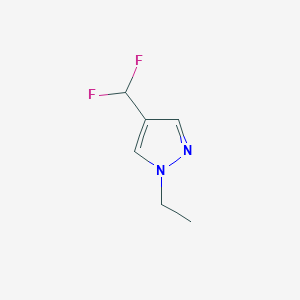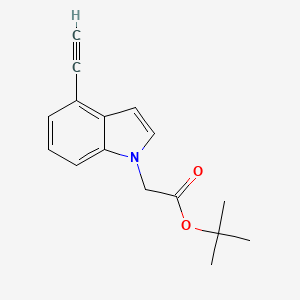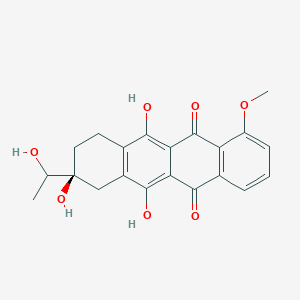
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is a complex organic compound that features multiple functional groups, including amino, azide, and polyethylene glycol (PEG) chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane typically involves multi-step organic reactions. The process may start with the preparation of the core methane structure, followed by the introduction of azide and amino groups. The PEG4-ethoxymethyl chain is usually attached through etherification or similar reactions. Common reagents might include azidation agents, amines, and PEG derivatives. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and efficient methods. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The goal is to achieve high throughput while maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The amino and azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of azide groups may yield nitro derivatives, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation and labeling of biomolecules due to its reactive functional groups.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane depends on its specific application. In bioconjugation, the azide groups can react with alkyne groups in a click chemistry reaction, forming stable triazole linkages. The PEG4-ethoxymethyl chain can enhance solubility and biocompatibility, making it suitable for biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Amino-Tri-(Azide-PEG3-ethoxymethyl)-methane: Similar structure with a shorter PEG chain.
Amino-Tri-(Azide-PEG4-methoxymethyl)-methane: Similar structure with a different ether group.
Amino-Tri-(Azide-PEG4-ethoxymethyl)-ethane: Similar structure with an ethane core instead of methane.
Uniqueness
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is unique due to its specific combination of functional groups and the length of the PEG chain. This combination can provide distinct properties such as enhanced solubility, reactivity, and biocompatibility, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C43H83N13O18 |
|---|---|
Peso molecular |
1070.2 g/mol |
Nombre IUPAC |
3-[2-amino-3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C43H83N13O18/c44-43(37-72-10-1-40(57)48-4-13-60-19-25-66-31-34-69-28-22-63-16-7-51-54-45,38-73-11-2-41(58)49-5-14-61-20-26-67-32-35-70-29-23-64-17-8-52-55-46)39-74-12-3-42(59)50-6-15-62-21-27-68-33-36-71-30-24-65-18-9-53-56-47/h1-39,44H2,(H,48,57)(H,49,58)(H,50,59) |
Clave InChI |
QKMVIYBFPLWXOM-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])N)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


